

# Application Note: Characterization of Molybdenum Diselenide (MoSe<sub>2</sub>) using Raman Spectroscopy

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## Compound of Interest

Compound Name: Molybdenum diselenide

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## Introduction

**Molybdenum diselenide** (MoSe<sub>2</sub>), a transition metal dichalcogenide (TMD), has garnered significant interest for its unique electronic and optical properties, which are highly dependent on its layer thickness. As a semiconductor with a layer-dependent bandgap, MoSe<sub>2</sub> holds promise for applications in various fields, including electronics, optoelectronics, and catalysis. Raman spectroscopy has emerged as a rapid, non-destructive, and powerful technique for the characterization of MoSe<sub>2</sub>, providing valuable information about its number of layers, crystalline quality, strain, and doping levels. This application note provides a detailed overview and protocol for the characterization of MoSe<sub>2</sub> using Raman spectroscopy.

## Principles of Raman Spectroscopy for MoSe<sub>2</sub> Characterization

Raman spectroscopy probes the vibrational modes of a material. When monochromatic light from a laser interacts with the MoSe<sub>2</sub> sample, most of it is scattered elastically (Rayleigh scattering). However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a shift in energy. This energy shift corresponds to the energy of the vibrational modes (phonons) of the material.

For MoSe<sub>2</sub>, the most prominent Raman-active modes are:

- $E_{12g}$ : An in-plane vibrational mode where the molybdenum and selenium atoms vibrate in opposite directions within the plane.
- $A_{1g}$ : An out-of-plane vibrational mode where the selenium atoms vibrate in opposite directions perpendicular to the plane.

The positions and intensities of these Raman peaks are sensitive to the number of MoSe<sub>2</sub> layers, as well as to external perturbations such as strain and doping.

## Experimental Setup and Protocol

A standard Raman spectroscopy setup for MoSe<sub>2</sub> characterization consists of a laser source, a microscope, a spectrometer, and a detector.

### Sample Preparation

- **Exfoliation/Synthesis:** MoSe<sub>2</sub> flakes can be mechanically exfoliated from a bulk crystal onto a substrate (e.g., SiO<sub>2</sub>/Si) or synthesized directly on a substrate using methods like chemical vapor deposition (CVD).
- **Substrate Selection:** A substrate with a known and well-characterized Raman signal is crucial. Silicon with a silicon dioxide layer (e.g., 285 nm or 300 nm) is commonly used as it provides good optical contrast for identifying MoSe<sub>2</sub> flakes and has a sharp Raman peak at  $\sim 520\text{ cm}^{-1}$  which can be used for calibration.
- **Cleaning:** Ensure the substrate and sample are free from contaminants that could interfere with the Raman signal.

## Experimental Protocol for Raman Spectroscopy of MoSe<sub>2</sub>

- **System Calibration:** Calibrate the Raman spectrometer using the silicon peak at  $\sim 520.7\text{ cm}^{-1}$  from the Si substrate.

- **Laser Selection:** A visible laser, typically 532 nm or 633 nm, is commonly used for exciting the MoSe<sub>2</sub> sample.
- **Laser Power:** Use a low laser power (e.g., < 1 mW) to avoid laser-induced damage or heating of the MoSe<sub>2</sub> sample, which can alter the Raman spectrum.[1]
- **Objective Lens:** Use a high-magnification objective lens (e.g., 50x or 100x) to focus the laser spot onto the MoSe<sub>2</sub> flake.
- **Data Acquisition:**
  - Acquire Raman spectra from different areas of the MoSe<sub>2</sub> flake to check for uniformity.
  - Set the spectral range to cover the expected Raman peaks of MoSe<sub>2</sub> (typically 150 cm<sup>-1</sup> to 400 cm<sup>-1</sup>).
  - Use an appropriate acquisition time and number of accumulations to obtain a good signal-to-noise ratio.
- **Data Analysis:**
  - Fit the acquired spectra with Lorentzian or Voigt functions to determine the exact peak positions, full width at half maximum (FWHM), and intensities of the Raman modes.
  - Analyze the peak positions of the A<sub>1g</sub> and E<sub>12g</sub> modes to determine the number of layers.
  - Examine any peak shifts or broadening to assess the presence of strain or doping.

## Data Presentation and Interpretation

### Layer Number Determination

The number of MoSe<sub>2</sub> layers can be determined by analyzing the positions of the A<sub>1g</sub> and E<sub>12g</sub> Raman modes. With decreasing layer number from bulk to monolayer, the A<sub>1g</sub> mode exhibits a redshift (softening), while the E<sub>12g</sub> mode shows a slight blueshift (stiffening).[2][3] For multilayer MoSe<sub>2</sub>, the A<sub>1g</sub> mode can also exhibit Davydov splitting, providing another method for layer number identification.[3][4] Low-wavenumber Raman spectroscopy, which probes the shear

and layer-breathing modes, can also be a reliable method for determining the layer number, as these modes are highly sensitive to interlayer interactions.[1]

Table 1: Typical Raman Peak Positions for MoSe2 as a Function of Layer Number

Number of Layers	A <sub>1g</sub> Peak Position (cm <sup>-1</sup> )	E <sub>12g</sub> Peak Position (cm <sup>-1</sup> )	A <sub>1g</sub> - E <sub>12g</sub> Difference (cm <sup>-1</sup> )	Reference
Monolayer (1L)	~240.5	~287.2	~46.7	[5]
Bilayer (2L)	~241.5	~286.5	~45.0	[2]
Trilayer (3L)	~242.0	~286.2	~44.2	[2]
Bulk	~242.5	~286.0	~43.5	[5]

Note: The exact peak positions can vary slightly depending on the substrate, strain, and measurement conditions.

## Influence of Strain

Strain in MoSe2 can be induced by the substrate due to lattice mismatch or differences in thermal expansion coefficients.[6] Tensile strain typically leads to a redshift (softening) of both the A<sub>1g</sub> and E<sub>12g</sub> modes, while compressive strain results in a blueshift (stiffening).[7] The E<sub>12g</sub> mode is generally more sensitive to in-plane strain compared to the A<sub>1g</sub> mode.[8]

Table 2: Effect of Strain on MoSe2 Raman Peaks

Strain Type	Effect on A <sub>1g</sub> Peak	Effect on E <sub>12g</sub> Peak
Tensile	Redshift (softening)	Redshift (softening)
Compressive	Blueshift (stiffening)	Blueshift (stiffening)

## Influence of Doping

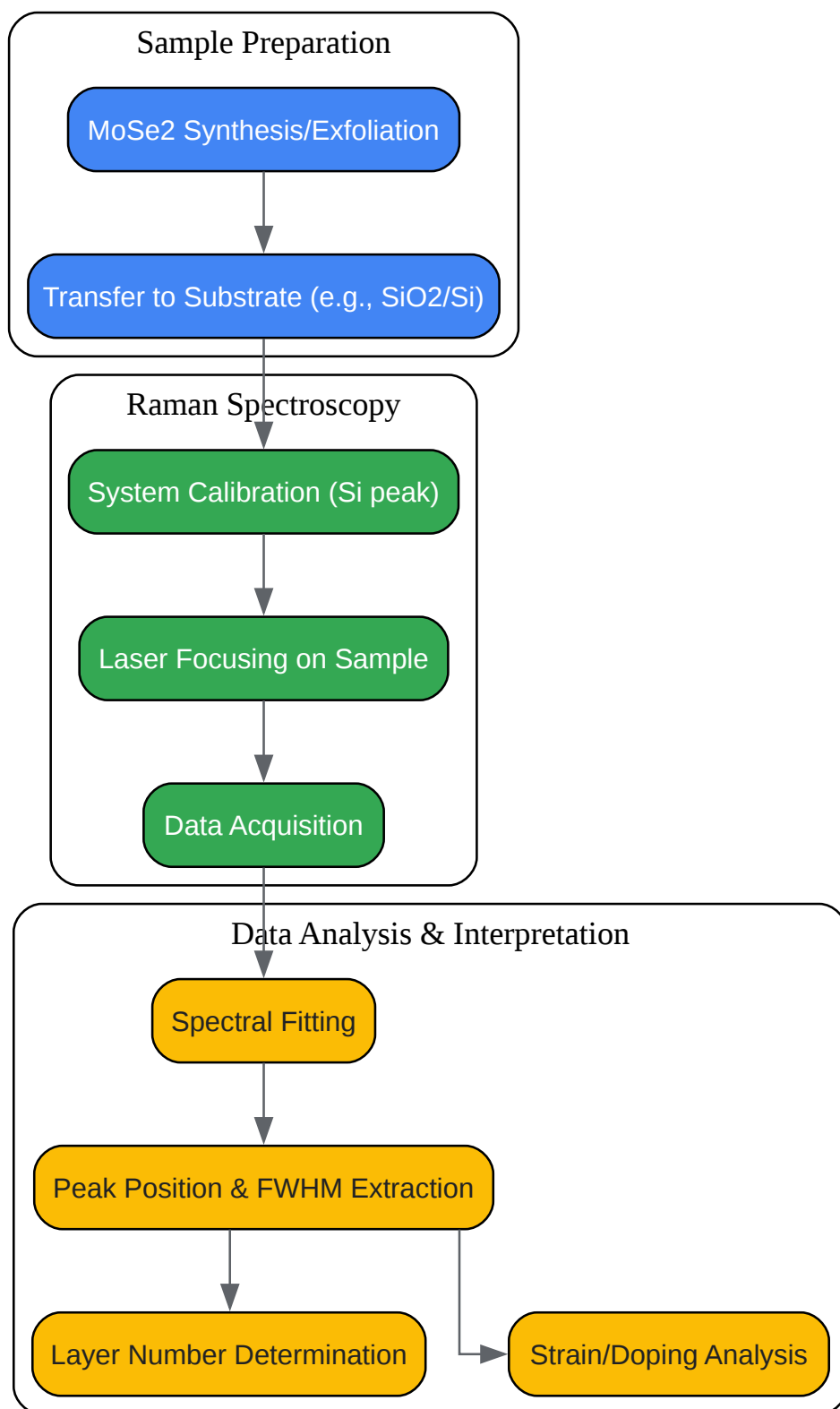
Doping, which involves introducing excess charge carriers, can also affect the Raman spectrum of MoSe2. Electron doping (n-type) has been shown to cause a redshift and

broadening of the  $A_{1g}$  peak, while the  $E^{1}_{2g}$  peak is less affected.<sup>[9]</sup> This is attributed to the strong coupling between the  $A_{1g}$  phonon and electrons.

Table 3: Effect of Electron Doping on MoSe<sub>2</sub> Raman Peaks

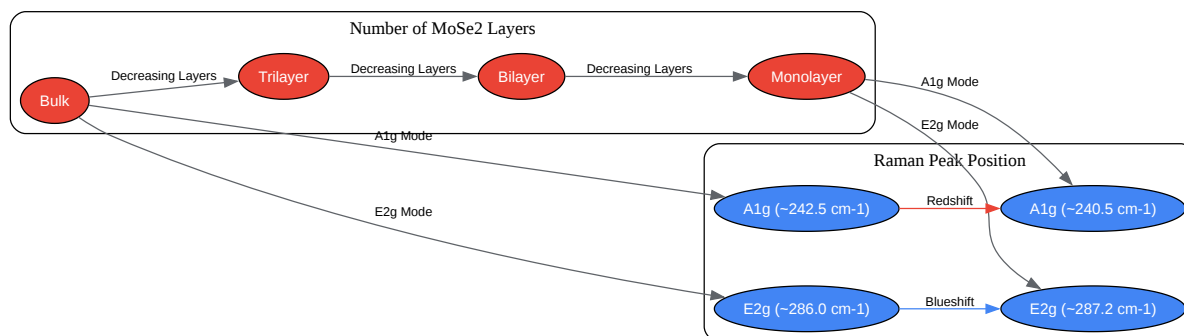
Doping Type	Effect on $A_{1g}$ Peak	Effect on $E^{1}_{2g}$ Peak
Electron (n-type)	Redshift and broadening	Minimal change

## Visualizations



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Experimental workflow for MoSe<sub>2</sub> characterization.



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Layer-dependent Raman peak shifts in MoSe<sub>2</sub>.

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